molecular formula C17H19ClN4O B12971704 [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride

[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride

Cat. No.: B12971704
M. Wt: 330.8 g/mol
InChI Key: ORDVRVDHSDOUAA-UHFFFAOYSA-N
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Description

[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the triazole ring, along with a methanamine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The ethoxyphenyl and phenyl groups are introduced through substitution reactions using suitable reagents such as ethyl bromide and phenylboronic acid.

    Formation of Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is reacted with formaldehyde and a reducing agent.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and boronic acids are employed under conditions such as reflux or catalytic amounts of palladium.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and substituted triazole derivatives with various functional groups.

Scientific Research Applications

[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-methoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
  • [2-(4-chlorophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
  • [2-(4-bromophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride

Uniqueness

  • The presence of the ethoxy group in [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
  • Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C17H18N4O.ClH/c1-2-22-15-10-8-14(9-11-15)21-19-16(12-18)17(20-21)13-6-4-3-5-7-13;/h3-11H,2,12,18H2,1H3;1H

InChI Key

ORDVRVDHSDOUAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)CN.Cl

Origin of Product

United States

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